molecular formula C18H20N4S B1433709 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1217487-36-9

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1433709
CAS No.: 1217487-36-9
M. Wt: 324.4 g/mol
InChI Key: VVSQWMGZKWUMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often leads to conformational changes that can either activate or inhibit the protein’s function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It also affects gene expression by binding to DNA or RNA, thereby regulating the transcription and translation of specific genes. Furthermore, this compound impacts cellular metabolism by inhibiting or activating key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with key enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

The synthesis of 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-

Properties

IUPAC Name

4-methyl-5-[2-[2-(4-methylphenyl)propan-2-yl]pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-11-5-7-13(8-6-11)18(3,4)16-20-10-9-14(22-16)15-12(2)21-17(19)23-15/h5-10H,1-4H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQWMGZKWUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=NC=CC(=N2)C3=C(N=C(S3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 2
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.